molecular formula C4H8<br>C4H8<br>CH3-HC=CH-CH3<br>CH3CHCHCH3 B3432323 2-Butene CAS No. 107-01-7

2-Butene

Cat. No.: B3432323
CAS No.: 107-01-7
M. Wt: 56.11 g/mol
InChI Key: IAQRGUVFOMOMEM-ONEGZZNKSA-N
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Description

2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume.
But-2-ene is a butene.
This compound is a natural product found in Grindelia hirsutula, Grindelia stricta, and Aster koraiensis with data available.

Mechanism of Action

Target of Action

2-Butene is an acyclic alkene with four carbon atoms . It is the simplest alkene exhibiting cis/trans-isomerism . The primary targets of this compound are other chemical compounds in various reactions, such as the addition of halogens like bromine and chlorine .

Mode of Action

This compound interacts with its targets through a process known as electrophilic addition . In the presence of aprotic solvent, the product is a vicinal dihalide . The mechanism that accounts for the anti-addition of halogen involves the electron pairs transferred in a way that is different from what we are familiar with, and the formation of the cyclic halonium ion intermediate . The same bromine atom is both an electrophile and a nucleophile, and two single bonds are formed between the two sp2 carbons and the closer bromine that gives the cyclic bromonium ion intermediate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its reactions with other compounds. For example, this compound can undergo a reaction known as alkylation, where it reacts with isobutene in the presence of a catalyst like sulfuric acid . This reaction is part of the petrochemical production process, transforming a low-value feedstock derived from a fluid catalytic cracking unit into more valuable products .

Pharmacokinetics

The reaction kinetics of this compound in the alkylation reaction have been studied . The kinetic model for this reaction was developed according to the classical carbonium ion mechanism .

Result of Action

The result of this compound’s action is the transformation of the compound and its targets into new products. For example, in the alkylation reaction, this compound and isobutene react to produce alkylates . These alkylates have a high octane value, low sulfur content, and are free of alkenes and aromatics, making them desirable gasoline blending components .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the alkylation reaction of isobutene/2-butene is optimized under specific conditions, such as a reaction time of 7 minutes, a reaction temperature of 5°C, and a stirring speed of 1500 rpm . These conditions were found to maximize the selectivity of the reaction .

Properties

IUPAC Name

(E)-but-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+
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InChI Key

IAQRGUVFOMOMEM-ONEGZZNKSA-N
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Canonical SMILES

CC=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

C/C=C/C
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Molecular Formula

C4H8, Array, CH3CHCHCH3
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Related CAS

25656-69-3
Details Compound: 2-Butene, (2E)-, homopolymer
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DSSTOX Substance ID

DTXSID7027255
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Molecular Weight

56.11 g/mol
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Physical Description

2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume., Liquid, Gas or Vapor; Liquid, A colorless liquefied gas; [Hawley], COLOURLESS COMPRESSED LIQUEFIED GAS.
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Boiling Point

3.73 °C at 760 mm Hg /cis-2-Butene/, 0.88 °C, 0.9 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
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Flash Point

-19.99 °C (-3.98 °F) - closed cup, Flammable gas
Details Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html
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Solubility

Very soluble in ethanol and ether. Soluble in benzene. /cis- and trans-2-Butene/, Solubility in water, 511 mg/L at 25 °C, Insoluble in water, Soluble in organic solvents, Soluble in benzene, Solubility in water, mg/l at 25 °C: 511 (very slightly soluble)
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Density

0.6042 g/cu cm at 20/4 °C, Density of liquid: 10.69 mol/l @ 25 °C; critical volume 0.238 l/mol, Density (at the boiling point of the liquid): 0.6 kg/l
Details Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003.
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Vapor Density

1.93 (Air = 1), Relative vapor density (air = 1): 1.9
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Vapor Pressure

1600 mm Hg at 25 °C /cis-2-Butene/, Vapor pressure = 1493 mm Hg at 20 °C, 1,760 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 199
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Color/Form

Colorless gas, Flammable gas

CAS No.

590-18-1(cisisomer); 624-64-6(transisomer); 107-01-7(unspecifiedisomer), 624-64-6, 107-01-7, 68956-54-7
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Melting Point

-139.3 °C /cis-2-Butene/, -105.52 °C, -105.5 °C
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
Record name trans-2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
Record name trans-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Butene
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